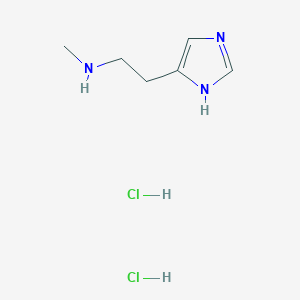
azanium;cerium(3+);nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
azanium;cerium(3+);nitrate is a chemical compound that consists of cerium, ammonium, and nitrate ions. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. It is often utilized in organic synthesis and analytical chemistry due to its ability to act as an oxidizing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nitric acid, ammonium cerium(3+) salt (5:2:1) typically involves the reaction of cerium(III) oxide (Ce2O3) with concentrated nitric acid (HNO3). The reaction is carried out under controlled conditions to ensure the complete dissolution of cerium oxide and the formation of the desired compound. The reaction can be represented as follows:
Ce2O3+6HNO3→2Ce(NO3)3+3H2O
The resulting cerium nitrate is then reacted with ammonium nitrate to form the final product.
Industrial Production Methods
In industrial settings, the production of nitric acid, ammonium cerium(3+) salt (5:2:1) involves large-scale reactions using high-purity raw materials. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, concentration, and reaction time, are carefully controlled to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
azanium;cerium(3+);nitrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to cerium(III) compounds under certain conditions.
Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid, ammonium cerium(3+) salt (5:2:1) include organic solvents, reducing agents, and other oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving nitric acid, ammonium cerium(3+) salt (5:2:1) depend on the specific reaction conditions and reagents used. Common products include oxidized organic compounds, cerium(III) salts, and substituted nitrate compounds.
Wissenschaftliche Forschungsanwendungen
azanium;cerium(3+);nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various organic compounds.
Biology: It is used in biochemical assays and as a reagent in the study of biological oxidation-reduction reactions.
Medicine: It is used in the development of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It is used in the production of specialty chemicals, catalysts, and in the purification of certain metals.
Wirkmechanismus
The mechanism by which nitric acid, ammonium cerium(3+) salt (5:2:1) exerts its effects involves the transfer of electrons from the compound to the substrate being oxidized. The cerium ion in the compound acts as an electron acceptor, facilitating the oxidation process. The molecular targets and pathways involved depend on the specific reaction and substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium(IV) ammonium nitrate: Another cerium-based oxidizing agent with similar properties but different oxidation states.
Cerium(III) nitrate: A related compound with cerium in a different oxidation state, used in similar applications.
Ammonium nitrate: A common oxidizing agent used in various industrial applications.
Uniqueness
azanium;cerium(3+);nitrate is unique due to its specific combination of cerium, ammonium, and nitrate ions, which gives it distinct oxidizing properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
15318-60-2 |
|---|---|
Molekularformel |
CeH4N2O3 |
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
azane;cerium;nitric acid |
InChI |
InChI=1S/Ce.HNO3.H3N/c;2-1(3)4;/h;(H,2,3,4);1H3 |
InChI-Schlüssel |
HUVGZBYDMCBHKE-UHFFFAOYSA-N |
SMILES |
[NH4+].[N+](=O)([O-])[O-].[Ce+3] |
Kanonische SMILES |
N.[N+](=O)(O)[O-].[Ce] |
Key on ui other cas no. |
15318-60-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid](/img/structure/B98207.png)






![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)



